Allocryptopine

Vue d'ensemble

Description

Allocryptopine is a bioactive isoquinoline alkaloid found in various plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, and Hunnemannia fumariifolia . It is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects .

Méthodes De Préparation

Allocryptopine can be synthesized through several methods, including both laboratory and industrial processes. One common method involves the extraction from plants rich in this compound using acidic water. The plant material is soaked in acidic water, followed by purification steps to isolate the compound . Another method involves the use of organic solvents, although this approach may result in impurities .

Analyse Des Réactions Chimiques

Interactions with Plasma Proteins

-

Hyperchromic Effect : The addition of allocryptopine to protein solutions increases absorbance, demonstrating a hyperchromic effect.

-

Red Shift : A red shift of 2–3 nm occurs after adding this compound, which confirms peptide/alkaloid complex formation .

Binding Affinity

| Protein | Percentage of Chromaticity (ACP) |

|---|---|

| HSA | 65.52% |

| AAG | 73.50% |

The complex formation processes are spontaneous due to the negative value of standard Gibbs free energy (ΔG) of these equilibrium reactions. This compound exhibits more stable complexes with HSA than with AAG, with this compound showing a stronger affinity for both proteins than protopine. The stoichiometry analysis suggests the formation of equimolar complexes .

In vivo Biotransformation

Studies on rats have identified multiple this compound metabolites in plasma, urine, and feces. The metabolic pathways include demethylation following ring cleavage and glucuronidation .

One notable metabolic reaction is *O,O-*demethylenation, where enzymes cleave a methylenedioxy bridge, resulting in two hydroxyl groups. This reaction is similar to those catalyzed by heme-dependent cytochromes P450 in mammals .

Effects on Enzyme Activity

This compound can affect the activity of drug-metabolizing enzymes in vivo. Plume Poppy Total Alkaloids can induce erythromycin N-demethylase, aminopyrine N-demethylase, and NAD(P)H quinone oxidoreductase activities in female rats, while inhibiting these activities in male rats .

O-Demethylation

This compound can undergo *O-*demethylation, a reaction catalyzed by dioxygenases. For instance, protopine *O-*dealkylase (PODA) can catalyze the *O-*demethylation of cryptopine, a related alkaloid, to form *O-*demethylcryptopine .

Solvate Formation and Luminescence

This compound can form solvates with different solvents, resulting in isostructural crystals with similar crystal structures. These solvates exhibit different fluorescent colors under UV irradiation, and they show mechanochromism and hydrochromism properties .

Applications De Recherche Scientifique

Antiarrhythmic Properties

Allocryptopine has shown potential as an antiarrhythmic agent. A study highlighted its efficacy in various animal models, where it targeted multiple ion channels to reduce repolarization dispersion, a key factor in arrhythmias. However, the research also pointed out significant gaps in understanding its toxicology and pharmacokinetics, which are critical for clinical applications .

Table 1: Summary of Antiarrhythmic Studies Involving this compound

Neuroprotective Effects

Recent research has demonstrated that this compound possesses neuroprotective properties. In a study evaluating its effects on oxidative stress-induced neuronal apoptosis, this compound-rich extracts significantly reduced reactive oxygen species (ROS) production and apoptosis rates. The mechanism involved suppression of the mitochondrial apoptotic pathway and regulation of the cell cycle .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect Observed |

|---|---|

| ROS Production | Decreased by 5.7-fold |

| Apoptotic Cell Percentage | Reduced by 3.0-fold |

| Cell Cycle Regulation | Increased G1 phase cells by 1.5-fold |

Anti-Inflammatory Applications

This compound has also been studied for its anti-inflammatory properties, particularly concerning inflammatory bowel disease (IBD). Research indicates that this compound modulates pathways involving chemokines and apoptosis, effectively improving intestinal barrier function and reducing inflammation .

Table 3: Anti-Inflammatory Pathways Targeted by this compound

| Pathway | Effect |

|---|---|

| CX3CL1/CX3CR1 Axis | Downregulation of CX3CL1 |

| AKT/NF-κB Signaling | Reduced phosphorylation levels |

| Apoptosis | Decreased apoptotic markers |

Pharmacokinetics and Toxicology

Despite the promising applications of this compound, there remains a significant lack of comprehensive studies regarding its pharmacokinetics and toxicological profile. Understanding these parameters is crucial for advancing this compound as a therapeutic agent.

Case Study: Network Pharmacology Approach

A network pharmacology study investigated the therapeutic mechanisms of this compound within the context of complex herbal formulations. This approach revealed interactions with multiple biological targets and pathways relevant to various diseases, thereby supporting the traditional use of this compound in herbal medicine .

Mécanisme D'action

Allocryptopine exerts its effects through multiple molecular targets and pathways. It has been shown to interact with ion channels, reducing repolarization dispersion and exhibiting anti-arrhythmic actions . Additionally, this compound modulates the CX3CL1–CX3CR1 axis, affecting the AKT/NF-κB signaling pathway and apoptosis, which contributes to its anti-inflammatory and neuroprotective properties .

Comparaison Avec Des Composés Similaires

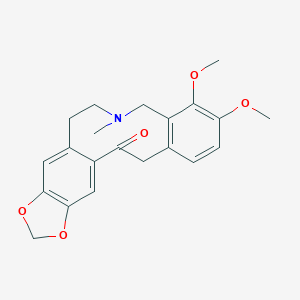

Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid. Both compounds share a benzylisoquinoline core, but this compound has an additional methoxy group on the aromatic ring . This structural difference contributes to its unique pharmacological profile. Other similar compounds include cryptopine and α-fagarine, which also belong to the isoquinoline alkaloid family .

This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Allocryptopine, an isoquinoline alkaloid found predominantly in the Papaveraceae family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its neuroprotective, anti-inflammatory, and anti-arrhythmic properties, as well as its metabolic pathways and pharmacokinetics.

Chemical Structure

This compound's chemical structure is characterized by a complex arrangement of carbon, hydrogen, and nitrogen atoms, which contributes to its biological activity. The molecular formula is , and its three-dimensional structure can be visualized in various chemical databases .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly against oxidative stress-induced neuronal apoptosis. In a study involving alkaloid extracts from G. corniculatum, this compound-rich extracts significantly reduced reactive oxygen species (ROS) production and apoptosis markers in neuronal cells:

- Cell Cycle Regulation : this compound increased the percentage of cells in the G1 phase while decreasing apoptotic cell counts.

- Gene Expression Modulation : It downregulated pro-apoptotic genes (Bax, Caspase-9/-3) and upregulated the anti-apoptotic gene Bcl-2 .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD). A study utilized a dextran sulfate sodium (DSS)-induced colitis model to investigate its effects:

- Mechanism of Action : this compound inhibited the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway, leading to improved intestinal barrier function and reduced inflammation.

- Proteomic Analysis : Gene ontology analysis indicated that this compound modulates immune responses and antimicrobial activity .

Anti-Arrhythmic Properties

This compound has been studied for its potential anti-arrhythmic actions. Research indicates that it may target multiple ion channels to reduce repolarization dispersion in various animal models:

- Therapeutic Implications : Its efficacy as an anti-arrhythmic agent suggests potential clinical applications in treating ventricular arrhythmias, although further studies are needed to establish safety and pharmacokinetics .

Metabolism and Pharmacokinetics

The biotransformation of this compound has been explored through studies involving animal models. Key findings include:

- Metabolic Pathways : this compound undergoes extensive metabolism in vivo, with identified metabolites suggesting pathways such as ring cleavage and glucuronidation.

- Tissue Distribution : Studies have shown that this compound is widely distributed across tissues post-administration, with low residual levels detected over time .

Summary of Biological Activities

Propriétés

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural relationship between Allocryptopin and other alkaloids like Berberine?

A1: Allocryptopin can be synthesized from tetrahydroprotoberberines []. Additionally, α-Allocryptopin reacts with phosphorus trichloride to yield dihydroanhydroberberine methochloride, which can be further converted to anhydromethylberberine via Hofmann degradation []. This suggests a close structural relationship and the possibility of interconversion between these alkaloids.

Q2: How is Allocryptopin synthesized from Schöpf's Base VI?

A2: Schöpf's Base VI, an isoindolobenzazepine derivative, can be converted to Allocryptopin via a multi-step synthesis. The process involves the Hofmann degradation of the bromomethylate of Schöpf's Base VI, yielding two unsaturated bases. One of these bases, a 10-membered ces-dibenzazecine, can be further converted to α-Allocryptopin, albeit in low yield [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.